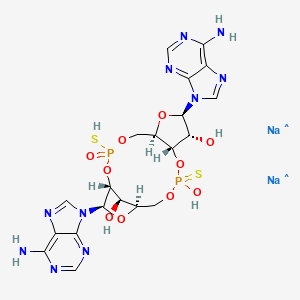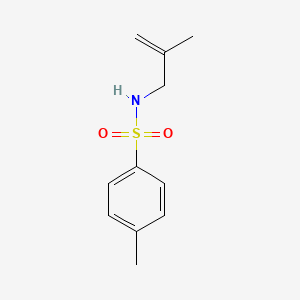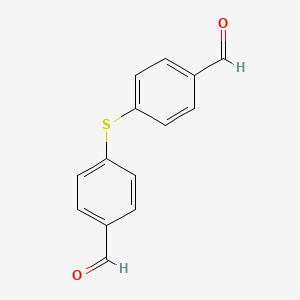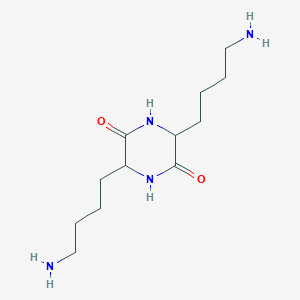![molecular formula C19H14 B14748335 6-Methylbenzo[c]phenanthrene CAS No. 2381-34-2](/img/structure/B14748335.png)
6-Methylbenzo[c]phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14 It is a derivative of benzo[c]phenanthrene, characterized by the presence of a methyl group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzo[c]phenanthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of homogeneous gold catalysis to facilitate the formation of the benzo[c]phenanthridine core . Another approach involves the cyclization of stilbenes through photooxidative processes, often referred to as the Mallory reaction .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for industrial applications.
化学反応の分析
Types of Reactions: 6-Methylbenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Reactions where one atom or group of atoms is replaced by another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
科学的研究の応用
6-Methylbenzo[c]phenanthrene has diverse applications in scientific research:
Medicine: Studies on its interaction with biological molecules can lead to the development of new therapeutic agents.
Industry: Its unique structural properties make it useful in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 6-Methylbenzo[c]phenanthrene involves its interaction with various molecular targets and pathways. For instance, it has been shown to affect ionic currents in cardiomyocytes, leading to potential proarrhythmic effects . The compound interacts with potassium and sodium channels, altering their function and impacting cellular electrical activity.
類似化合物との比較
- 1-Methylbenzo[c]phenanthrene
- 1-Methyltriphenylene
- 12-Methylbenz[a]anthracene
Comparison: 6-Methylbenzo[c]phenanthrene is unique due to its specific methyl substitution at the 6th position, which influences its chemical reactivity and biological interactions. Compared to other methyl-substituted PAHs, it exhibits distinct nonplanarity and steric effects, making it a valuable compound for studying shape-selective processes in chromatography and other applications .
特性
CAS番号 |
2381-34-2 |
|---|---|
分子式 |
C19H14 |
分子量 |
242.3 g/mol |
IUPAC名 |
6-methylbenzo[c]phenanthrene |
InChI |
InChI=1S/C19H14/c1-13-12-15-7-3-5-9-18(15)19-16(13)11-10-14-6-2-4-8-17(14)19/h2-12H,1H3 |
InChIキー |
QNUGANMBYPOJHA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C3=C1C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


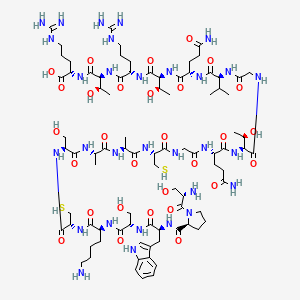
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
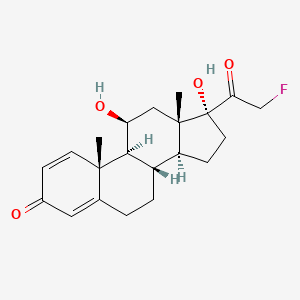
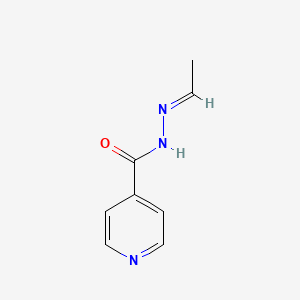
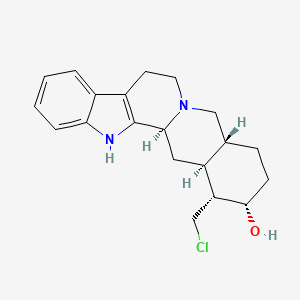
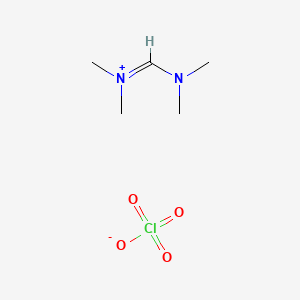
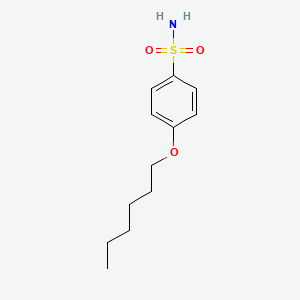
![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)
